2-[(4-phenylmethoxyphenyl)methylidene]propanedinitrile
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Overview
Description
Malononitrile, (p-(benzyloxy)benzylidene)-: is an organic compound that belongs to the class of benzylidenemalononitriles. This compound is characterized by the presence of a benzylidene group attached to a malononitrile moiety, with a benzyloxy substituent on the benzylidene ring. It is widely used in various fields due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing malononitrile, (p-(benzyloxy)benzylidene)- is through the Knoevenagel condensation reaction. This reaction involves the condensation of benzaldehyde derivatives with malononitrile in the presence of a base catalyst. For instance, the reaction between p-(benzyloxy)benzaldehyde and malononitrile can be catalyzed by bases such as piperidine or pyridine under mild conditions .
Industrial Production Methods: In industrial settings, the synthesis of malononitrile, (p-(benzyloxy)benzylidene)- can be optimized by using heterogeneous catalysts such as Ti-Al-Mg hydrotalcite or Zn-Al-Mg hydrotalcite. These catalysts are prepared using combustion methods with glycine or glycerol as fuel. The reaction is typically carried out in solvents like ethyl acetate at temperatures around 60°C, achieving high conversion rates and selectivity .
Chemical Reactions Analysis
Types of Reactions: Malononitrile, (p-(benzyloxy)benzylidene)- undergoes various chemical reactions, including:
Condensation Reactions: It can participate in further condensation reactions with aldehydes or ketones to form more complex structures.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds.
Addition Reactions: It can react with nucleophiles such as amines to form substituted derivatives.
Common Reagents and Conditions:
Bases: Piperidine, pyridine, and other organic bases are commonly used in condensation reactions.
Solvents: Ethyl acetate, acetonitrile, and other polar solvents are frequently used.
Catalysts: Heterogeneous catalysts like Ti-Al-Mg hydrotalcite and Zn-Al-Mg hydrotalcite are effective in promoting the reactions
Major Products:
Substituted Benzylidenemalononitriles: These are formed through condensation reactions.
Heterocyclic Compounds: Cyclization reactions can lead to the formation of various heterocycles.
Scientific Research Applications
Malononitrile, (p-(benzyloxy)benzylidene)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Industry: It is used in the production of specialty chemicals, perfumery, and as a fluorescence-based assay for detecting methane
Mechanism of Action
The mechanism of action of malononitrile, (p-(benzyloxy)benzylidene)- involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes, such as tyrosine kinases, by binding to their active sites.
Antioxidant Activity: It exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Cytotoxic Effects: The compound can induce cytotoxicity in cancer cells by interfering with cellular processes and signaling pathways.
Comparison with Similar Compounds
Benzylidenemalononitrile: A closely related compound with similar reactivity and applications.
Ethylene Glycol-Based Benzylidenemalononitriles: These derivatives contain ethylene ether spacers and exhibit unique properties.
Uniqueness: Malononitrile, (p-(benzyloxy)benzylidene)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
27389-83-9 |
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Molecular Formula |
C17H12N2O |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
2-[(4-phenylmethoxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C17H12N2O/c18-11-16(12-19)10-14-6-8-17(9-7-14)20-13-15-4-2-1-3-5-15/h1-10H,13H2 |
InChI Key |
GBQGNEMSQIQFRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C#N)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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